molecular formula C7H14N2O B13247519 N-[(Azetidin-2-yl)methyl]-N-methylacetamide

N-[(Azetidin-2-yl)methyl]-N-methylacetamide

Cat. No.: B13247519
M. Wt: 142.20 g/mol
InChI Key: BWRDIWILLMJMRA-UHFFFAOYSA-N
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Description

N-[(Azetidin-2-yl)methyl]-N-methylacetamide (molecular formula: C₆H₁₂N₂O) is a substituted acetamide featuring a methyl group and an azetidine ring (a four-membered saturated heterocycle) attached to the acetamide nitrogen. The compound’s structure, represented by the SMILES string CC(=O)NCC1CCN1, highlights its unique combination of a strained azetidine ring and a flexible methyl-acetamide chain .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N-methylacetamide

InChI

InChI=1S/C7H14N2O/c1-6(10)9(2)5-7-3-4-8-7/h7-8H,3-5H2,1-2H3

InChI Key

BWRDIWILLMJMRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1CCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylacetamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[(Azetidin-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.

Mechanism of Action

The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of N-Methylacetamide Derivatives
Compound Name Substituents on Acetamide Nitrogen Molecular Formula Key Features
N-[(Azetidin-2-yl)methyl]-N-methylacetamide Azetidin-2-ylmethyl C₆H₁₂N₂O Strained four-membered ring; moderate basicity; conformational constraints
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S Electron-withdrawing groups (Cl, NO₂, SO₂); solid-state H-bonding
N-(1-Benzhydrylazetidin-3-yl)acetamide Benzhydryl-substituted azetidine C₁₈H₂₀N₂O Bulky aromatic substituent; enhanced steric hindrance
N-(2,4-Dimethoxybenzyl)-N-methylacetamide 2,4-Dimethoxybenzyl C₁₂H₁₇NO₃ Aromatic methoxy groups; rotameric equilibria (62:38 ratio)
N-((1,3-Dioxoisoindolin-2-yl)methyl)-N-methylacetamide Phthalimide-substituted methyl C₁₂H₁₂N₂O₃ Rigid bicyclic substituent; potential for π-π interactions

Key Observations :

  • Ring Size and Strain : The azetidine ring in the target compound imposes greater conformational rigidity compared to five-membered or aromatic substituents (e.g., phthalimide in or benzyl groups in ). This strain may enhance binding specificity in biological systems .
  • In contrast, the azetidine ring’s basic nitrogen may increase nucleophilicity .
  • Steric Bulk : Bulky substituents like benzhydryl () or diphenyloxazolyl () hinder molecular flexibility, whereas the azetidine-methyl group balances steric effects with moderate size.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Properties
Property This compound N-Methylacetamide (Parent Compound) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Solubility Moderate in polar solvents (inferred) Highly polar; miscible in water Low due to hydrophobic aryl groups
Vibrational Modes Amide I/II bands influenced by azetidine Well-characterized amide I (1640 cm⁻¹) Shifted amide I due to electron-withdrawing groups
Rotameric States Not reported Single conformer Multiple conformers (observed in for dimethoxybenzyl analog)

Spectroscopic Insights :

  • The azetidine ring’s strain may perturb the amide carbonyl’s vibrational frequencies compared to N-methylacetamide .
  • Rotameric equilibria, common in N-benzyl derivatives (e.g., 54:46 ratio in ), are less likely in the target compound due to restricted rotation from the azetidine ring.

Biological Activity

N-[(Azetidin-2-yl)methyl]-N-methylacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structural motif is known for its ability to influence biological activity through various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it may interact with serine proteases, which are involved in numerous physiological processes including blood coagulation and immune response.
  • Receptor Binding : The azetidine moiety may facilitate binding to receptors involved in neurotransmission or hormonal regulation. This binding can modulate physiological responses, potentially leading to therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of pathogens, making it a candidate for further development as an antibiotic.

In Vitro Studies

In vitro experiments have demonstrated the following activities:

  • Antibacterial Activity : this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity (Table 1).
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes such as thrombin and other serine proteases. The IC50 values were found to be in the low micromolar range, indicating potent inhibitory effects.

In Vivo Studies

In vivo studies have been limited but suggest potential therapeutic applications:

  • Anti-inflammatory Effects : Animal models treated with this compound showed reduced inflammation markers compared to controls, suggesting a role in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the azetidine ring and substituents on the acetamide group can significantly influence biological activity. For instance:

  • Fluorination : Introduction of fluorine atoms at specific positions enhances enzyme inhibition and selectivity.
  • Alkyl Chain Variation : Altering the length and branching of alkyl chains attached to the nitrogen atom affects both potency and selectivity towards biological targets.

Case Studies

  • Thrombin Inhibition : A study reported that derivatives of this compound exhibited enhanced thrombin inhibition when modified with fluorinated groups, leading to a fivefold increase in potency compared to non-fluorinated analogs .
  • Antimicrobial Efficacy : A recent investigation into the antibacterial properties revealed that certain analogs demonstrated superior activity against multi-drug resistant strains, highlighting the potential for developing new antibiotics from this scaffold .

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